![molecular formula C19H22ClN3O4S B5404954 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5404954.png)
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as SBI-425 . It is an orally available, potent and selective inhibitor of TNAP (tissue-nonspecific alkaline phosphatase) . The empirical formula of the compound is C13H12ClN3O4S and it has a molecular weight of 341.77 .
Molecular Structure Analysis
The compound has a complex structure that includes a piperidine ring, a pyridine ring, and a sulfonyl group attached to a chloro-methoxyphenyl group . The presence of these functional groups can greatly influence the compound’s reactivity and interactions with biological targets.Physical And Chemical Properties Analysis
SBI-425 is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
Organic Synthesis and Chemical Transformations
- Isocyanate Chemistry : Sbi5 contains an isocyanate functional group (N=C=O). Researchers explore its reactivity in multicomponent reactions and as a building block for complex molecules .
Pharmacology and Therapeutics
- Anticancer Agents : Recent patents suggest that sbi5 derivatives exhibit promising anticancer activity. Researchers study their effects on cancer cell lines and animal models.
Chemical Education and Research Tools
- Teaching and Demonstrations : Sbi5’s reactivity at the benzylic position can serve as an educational example in organic chemistry courses. Students learn about radical bromination and nucleophilic substitution .
Mechanism of Action
Target of Action
The compound contains apyrrolidine ring , which is a common scaffold in medicinal chemistry used to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The presence of thepyrrolidine ring and its derivatives in bioactive molecules often leads to different biological profiles of drug candidates due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing apyrrolidine ring are known to interact with various biochemical pathways, influencing biological activity .
Pharmacokinetics
The presence of thepyrrolidine ring and its derivatives in bioactive molecules often leads to different pharmacokinetic profiles .
Result of Action
Compounds containing apyrrolidine ring are known to have various biological activities .
Action Environment
The presence of thepyrrolidine ring and its derivatives in bioactive molecules often leads to different responses under different environmental conditions .
Safety and Hazards
properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(pyridin-4-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4S/c1-27-17-5-4-16(20)11-18(17)28(25,26)23-10-2-3-15(13-23)19(24)22-12-14-6-8-21-9-7-14/h4-9,11,15H,2-3,10,12-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCUZQGBVRZNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCCC(C2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.